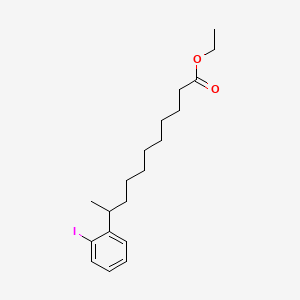
Ethyl 10-(2-iodophenyl)undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iophendylate, also known as iophendylic acid or maiodil, belongs to the class of organic compounds known as iodobenzenes. These are aromatic compounds containing one or more iodine atoms attached to a benzene. Iophendylate is considered to be a practically insoluble (in water) and relatively neutral molecule. Iophendylate has been detected in multiple biofluids, such as urine and blood. Within the cell, iophendylate is primarily located in the membrane (predicted from logP).
Iophendylate is a mixture of isomers used as contrast medium, mainly for brain and spinal cord visualization. Iophendylate is a myelographic oil-ester (U.S. Patent 2,348,231). Iophendylate, which was never shown to be safe, was initially introduced for use in small amounts (1-2cc) for locating spinal tumors. It next appeared on the world scene for high volume (12-15cc), routine use, in diagnosing disc herniations. A number of clinicians have published on the dangers of oil myelography. In 1942 Van Wagenen (a neurosurgical colleague of Warrens, at the University of Rochester) identified Iophendylate as causing chemical meningitis in 30 patients where "space-displacing masses within the spinal canal were suspected".
An inert iodine-containing agent which is opaque to X-RAYS. It is used mainly for BRAIN and SPINAL CORD visualization.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Studies have demonstrated various methods of synthesizing related fatty acid derivatives, which provide insights into the potential synthesis of Ethyl 10-(2-iodophenyl)undecanoate. For instance, Saeed et al. (1994) reported the synthesis of methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate and related compounds, highlighting methods that could potentially be applied to the synthesis of Ethyl 10-(2-iodophenyl)undecanoate (Saeed, Mustafa, Rauf, & Osman, 1994).
Ahmad et al. (2003) discussed the preparation of methyl 11-phenylseleno-10-acetamido- and ethyl phenylselenoethoxy fatty alkanoates, providing a framework for understanding the chemical behavior of similar compounds, which could inform the handling and application of Ethyl 10-(2-iodophenyl)undecanoate (Ahmad & Rauf, 2003).
Applications in Polymer Science and Material Chemistry
The research by Aaltonen and Löfgren (1997) on the functionalization of polyethylenes using various catalysts, including 10-undecen-1-ol, hints at the potential application of Ethyl 10-(2-iodophenyl)undecanoate in polymer science, particularly in modifying polyethylene properties (Aaltonen & Löfgren, 1997).
Sudhakaran et al. (2022) explored the transesterification of ethyl-10-undecenoate, derived from castor oil, for the synthesis of biobased polyesters. This study suggests a possible avenue for using Ethyl 10-(2-iodophenyl)undecanoate in creating environmentally friendly polymers (Sudhakaran, Taketoshi, Siddiki, Murayama, & Nomura, 2022).
Potential Use in Antioxidants and Corrosion Inhibitors
- Takaoka, Takahashi, and Toyama (1968) synthesized various methyl-10, 11-diaryl-undecanoates and assessed their activity as antioxidants and corrosion inhibitors. This research might inform similar uses for Ethyl 10-(2-iodophenyl)undecanoate in industrial applications (Takaoka, Takahashi, & Toyama, 1968).
Propriétés
Numéro CAS |
1320-11-2 |
|---|---|
Nom du produit |
Ethyl 10-(2-iodophenyl)undecanoate |
Formule moléculaire |
C19H29IO2 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
ethyl 10-(2-iodophenyl)undecanoate |
InChI |
InChI=1S/C19H29IO2/c1-3-22-19(21)15-9-7-5-4-6-8-12-16(2)17-13-10-11-14-18(17)20/h10-11,13-14,16H,3-9,12,15H2,1-2H3 |
Clé InChI |
IWRUDYQZPTVTPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |
SMILES canonique |
CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |
Point d'ébullition |
196-198 |
Autres numéros CAS |
99-79-6 1320-11-2 |
Description physique |
Liquid |
Solubilité |
2.52e-05 g/L |
Synonymes |
Ethiodan Iodophendylate Iofendylate Ioglunide Iophendylate Isophendylate Maiodil Myodil Panthopaque Pantopaque |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



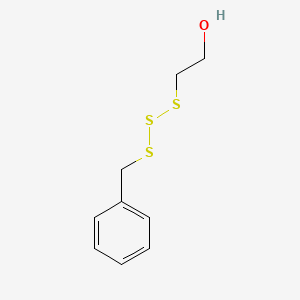
![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)
![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)
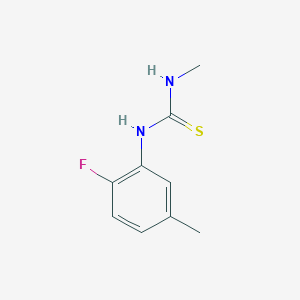
![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)
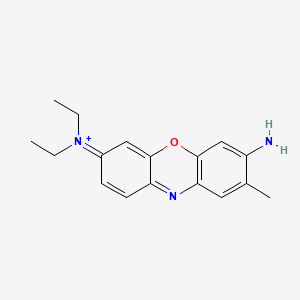
![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)
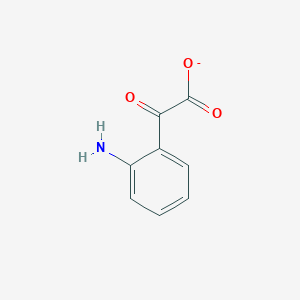
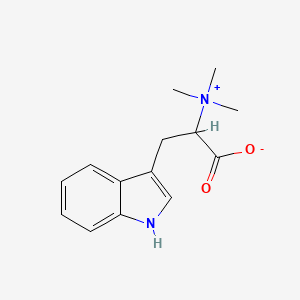
![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)
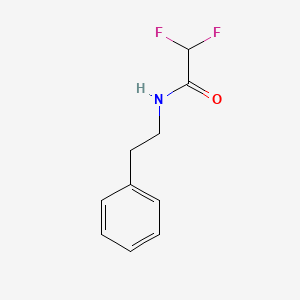
![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)